Benzyl 3-cyanopyrrolidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597776 | |
| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188846-99-3 | |
| Record name | Phenylmethyl 3-cyano-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188846-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Benzyl 3 Cyanopyrrolidine 1 Carboxylate
Stereoselective Synthesis of Enantiopure Benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate
Achieving high levels of enantiopurity is critical for the application of chiral molecules in pharmaceuticals and other specialized fields. The following sections explore various stereoselective approaches to synthesize enantiopure Benzyl 3-cyanopyrrolidine-1-carboxylate.
Asymmetric Catalysis in Pyrrolidine (B122466) Nitrile Formation
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines.
Cinchona alkaloid-derived bifunctional catalysts, such as amino-squaramides, have been successfully utilized in asymmetric cascade reactions to construct highly substituted pyrrolidines. rsc.org For instance, the reaction between an N-Tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone can yield pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org While this specific example leads to a quaternary center, the underlying principle of organocatalytic activation can be adapted for the synthesis of tertiary stereocenters as present in this compound. The catalyst activates the reactants through hydrogen bonding and directs the stereochemical outcome of the reaction.
The application of organocatalysis in a remote (3+2)-cycloaddition has also been demonstrated for the synthesis of pyrrolidine derivatives. nih.gov A quinine-derived catalyst can control the stereochemistry of the cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines, leading to products with three adjacent stereogenic centers. nih.gov This strategy highlights the potential of organocatalysis to control complex stereochemical outcomes in pyrrolidine synthesis.
Detailed research findings on the organocatalytic asymmetric synthesis of closely related 3-cyanopyrrolidine derivatives are summarized in the table below.
| Catalyst Type | Reactants | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | 3-cyano-3-quaternary-pyrrolidine | High | High | rsc.org |
| Quinine-derived squaramide | 4-(alk-1-en-1-yl)-3-cyanocoumarin, Salicylaldehyde-derived imine | Polycyclic pyrrolidine | Good | High | nih.gov |
Chiral Auxiliary-Mediated Approaches to Stereocenter Control
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This method is a robust and often predictable way to achieve high levels of stereocontrol.
Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphor-derived sultams. sigmaaldrich.comscielo.org.mx In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the pyrrolidine ring or the introduction of the cyano group at the 3-position. For example, an N-acyloxazolidinone derived from a suitable precursor could undergo a diastereoselective Michael addition to an α,β-unsaturated nitrile, followed by cyclization to form the pyrrolidine ring.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
A study on the asymmetric intermolecular C-H functionalization of benzyl silyl (B83357) ethers highlights the effectiveness of using a chiral auxiliary ((S)-lactate) to achieve moderately high diastereoselectivity (79-88% de) and enantioselectivity (68-85% ee) in the formation of new stereocenters. nih.govfigshare.com This demonstrates the potential of chiral auxiliaries in controlling stereochemistry in complex transformations that could be adapted for pyrrolidine synthesis.
Enzymatic Synthesis and Biocatalysis for Enantiomeric Purity
Enzymatic methods and biocatalysis are increasingly attractive for the synthesis of enantiopure compounds due to their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov For the synthesis of enantiopure this compound, enzymatic kinetic resolution of a racemic mixture is a viable strategy.
In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used enzymes for the resolution of racemic alcohols and amines through selective acylation or hydrolysis. For instance, a racemic precursor to this compound, such as a racemic N-Cbz-3-hydroxypyrrolidine, could be subjected to enzymatic acylation. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted enantiomer could then be converted to the desired 3-cyanopyrrolidine.
While a direct enzymatic synthesis of this compound is not widely reported, the enzymatic resolution of related pyrrolidine derivatives is documented. For example, chemoenzymatic methods have been used for the preparation of chiral N-benzyl-3-aminopyrrolidine, where the key step involves the protease-catalyzed resolution of racemic N-protected-d,l-asparagine esters. nih.gov Furthermore, enzymes have been developed for the selective removal of the N-carbobenzyloxy (Cbz) protecting group, which could be employed in a resolution strategy. researchgate.net
The table below summarizes findings on the enzymatic resolution of related chiral building blocks.
| Enzyme | Substrate | Resolution Strategy | Enantiomeric Excess (ee) of Product | Reference |
| Amine-transaminase (ATA) | Racemic N-Boc-3-aminopyrrolidine | Kinetic Resolution | >99% | nih.gov |
| Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution | 96.2% | mdpi.com |
| Protease | Racemic N-protected-d,l-asparagine esters | Kinetic Resolution | High | nih.gov |
Novel Reaction Pathways for Pyrrolidine Ring Construction
The development of novel reaction pathways that allow for the efficient construction of complex molecular architectures from simple starting materials is a key goal in organic synthesis. The following sections discuss modern strategies for the construction of the cyanopyrrolidine scaffold.
Cycloaddition Reactions in Cyanopyrrolidine Synthesis
[3+2] Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, are a powerful and atom-economical method for the construction of the pyrrolidine ring. This strategy allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from α-iminoesters or other precursors, with electron-deficient alkenes is a well-established method for synthesizing enantioenriched pyrrolidines. The use of chiral metal catalysts, often based on copper(I) or silver(I), in conjunction with chiral ligands, can provide high levels of diastereo- and enantioselectivity.
For the synthesis of this compound, a suitable dipolarophile would be an acrylate (B77674) derivative, and the azomethine ylide would need to be generated from a precursor that ultimately provides the cyano group at the 3-position of the resulting pyrrolidine. Alternatively, an α-cyano-α,β-unsaturated ester could serve as the dipolarophile. Research has shown that α-iminonitriles can be used as azomethine ylide precursors, leading to the formation of 2-cyanopyrrolidines. nih.gov
A catalytic asymmetric 1,3-dipolar cycloaddition has been developed for the synthesis of chiral poly-substituted pyrrolidines using a copper(I) catalyst. nih.gov This method demonstrates the versatility of this approach for creating complex pyrrolidine structures with high stereocontrol.
The table below presents research findings on the synthesis of pyrrolidines via cycloaddition reactions.
| Catalyst/Mediator | Dipole Precursor | Dipolarophile | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Cu(I)/Chiral Ligand | Azomethine Ylide | Fluorostyrenes | Fluorinated Pyrrolidine | >20:1 | up to 97% | researchgate.net |
| Zn(II)/Chiral Bisamidine Ligand | α-Imino Ester | Acrylate | Polysubstituted Proline | - | up to 99:1 er | thieme-connect.de |
| Chiral (2R)-bornane-2,10-sultam | Azomethine Ylide | Chiral (Z)-Alkene | 1-Azabicyclo[2.2.1]heptane | 80:20 | - | researchgate.net |
Multicomponent Reactions Incorporating Pyrrolidine Motifs
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. MCRs are highly efficient and atom-economical, allowing for the rapid generation of molecular complexity from simple precursors.
Several MCRs have been developed for the synthesis of highly functionalized pyrrolidines. A diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multi-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, catalyzed by TiCl₄. nih.gov This reaction constructs up to three stereogenic centers in a single step.
While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of MCRs can be applied to its design. For example, a three-component reaction involving a suitable amine, an aldehyde, and a dienophile could potentially be devised to construct the N-Cbz protected 3-cyanopyrrolidine ring in a single step. The development of such a reaction would represent a significant advancement in the efficient synthesis of this important chiral building block.
Green Chemistry Approaches to this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines to minimize environmental impact and enhance safety. ontosight.ai For the production of this compound, several green strategies can be extrapolated from general pyrrolidine synthesis methodologies. These include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are efficient and reusable.
Key green approaches applicable to pyrrolidine synthesis include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are inherently efficient. tandfonline.com They reduce the number of synthetic steps, minimize waste, and save energy. The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a common and powerful method for constructing the pyrrolidine ring, and MCR variants of this reaction can offer a greener route. nih.govrsc.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have been shown to accelerate reaction rates, improve yields, and increase the efficiency of pyrrolidine synthesis. tandfonline.comnih.gov These techniques can significantly reduce reaction times compared to conventional heating methods, leading to substantial energy savings.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media. ontosight.ainih.gov While specific enzymes for the direct synthesis of this compound are not widely reported, biocatalytic methods are extensively used for producing chiral amines and intermediates, suggesting potential for developing enzymatic routes to chiral pyrrolidine precursors. nih.gov
Green Catalysts and Solvents: The development of reusable, non-toxic catalysts, such as L-proline functionalized magnetic nanorods, provides an efficient and environmentally friendly option for synthesizing pyrrolidine derivatives. rsc.org Furthermore, conducting reactions in green solvents like water or ethanol, or under solvent-free conditions, aligns with green chemistry principles by reducing reliance on volatile organic compounds. tandfonline.commdpi.com
| Green Chemistry Approach | Principle | Potential Advantages for Synthesis | Reference Example |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | Reduced waste, fewer purification steps, high atom economy. | One-pot synthesis of substituted pyrrolidines. tandfonline.com |
| Microwave/Ultrasound Irradiation | Using alternative energy sources to drive reactions. | Drastically reduced reaction times, improved yields, lower energy consumption. | Microwave-assisted synthesis of pyrrolidine derivatives. tandfonline.comnih.gov |
| Biocatalysis | Employing enzymes or whole-cell systems as catalysts. | High stereoselectivity, mild reaction conditions (aqueous media, room temp), biodegradable catalysts. | Enzymatic synthesis of chiral intermediates for drugs. nih.gov |
| Reusable Heterogeneous Catalysts | Using solid-phase catalysts that are easily separated and reused. | Simplified product purification, reduced catalyst waste, cost-effective for multiple runs. | Magnetic nanorod catalysts for spirocyclic pyrrolidine synthesis. rsc.org |
Optimization of Synthetic Efficiency and Scalability in Research Contexts
Optimizing the synthesis of this compound for research purposes involves maximizing yield, purity, and throughput while ensuring safety and reproducibility. Process intensification and advanced purification methodologies are central to achieving these goals.
Process Intensification for Research-Scale Production
Process intensification aims to develop smaller, safer, and more energy-efficient production methods. For research-scale synthesis, continuous flow chemistry using microreactors is a prime example of this approach. nih.gov
Continuous Flow Synthesis: Unlike traditional batch synthesis, which involves sequential steps in a single vessel, flow chemistry involves pumping reagents through a network of tubes and reactors. jst.org.in This offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov
Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. nih.gov
Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to faster reaction times, higher yields, and better selectivity compared to batch processes. jst.org.inacs.org
Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration ("scaling out") rather than redesigning larger reactors, simplifying the transition from lab-scale to pilot-scale.
Automation: Flow systems can be automated for high-throughput synthesis of compound libraries or for unattended production of key intermediates. nih.gov
A hypothetical flow synthesis of a pyrrolidine intermediate could involve pumping a solution of the starting materials through a heated reactor coil to form the ring, followed by an in-line purification step. allfordrugs.comnih.gov
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. nih.gov |
| Heat Transfer | Slow; dependent on surface area-to-volume ratio. | Extremely efficient due to high surface area-to-volume ratio. acs.org |
| Safety | Higher risk with exothermic reactions or hazardous materials. | Inherently safer due to small reactor volumes. nih.gov |
| Scalability | Often requires significant redevelopment for larger scales. | More straightforward by extending operation time or parallelizing reactors. |
| Reproducibility | Can be variable between batches. | Generally high due to precise parameter control. |
Purification and Isolation Methodologies for Analytical Purity
Achieving analytical purity (>99%) is critical for using this compound in further synthetic steps or biological assays. Chromatographic techniques are the primary methods for purification and for the separation of enantiomers if the compound is chiral.
Chiral Chromatography: Since many pyrrolidine derivatives are chiral, enantiomeric separation is often required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for this purpose. doi.orgnih.gov
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and highly effective for separating a broad range of chiral compounds, including heterocyclic structures. researchgate.netnih.gov Other CSPs, such as those based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), also show excellent enantioselectivity for certain analytes. doi.org
Supercritical Fluid Chromatography (SFC): SFC is considered a green chromatography technique as it primarily uses supercritical CO2 as the mobile phase, reducing the consumption of organic solvents. doi.org It often provides faster separations and higher efficiency than HPLC for chiral resolutions.
The choice of CSP, mobile phase composition (including co-solvents and additives), temperature, and flow rate are all critical parameters that must be optimized to achieve baseline separation of enantiomers. researchgate.netspringernature.com
| Technique | Typical Stationary Phase | Mobile Phase | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralpak AD, Lux Cellulose-2). researchgate.netnih.gov | Hexane/Isopropanol, Acetonitrile/Methanol. | Wide applicability, well-established methods. |
| Chiral SFC | Polysaccharide or Pirkle-type CSPs (e.g., WhelkoShell). doi.org | Supercritical CO2 with alcohol co-solvents (e.g., Methanol). | Fast separations, reduced organic solvent use, high efficiency. doi.org |
| Chiral Mobile Phase Additive (CMPA) | Standard achiral column (e.g., C18). | Standard mobile phase with a chiral selector (e.g., cyclodextrin) added. springernature.com | Cost-effective (avoids expensive chiral columns), versatile. |
Derivatization Strategies for Structural Elucidation and Functionalization
Derivatization of this compound is a key strategy for creating analogues for structure-activity relationship (SAR) studies, for introducing new functional groups, or for facilitating analysis. Modifications can be targeted at either the cyanopyrrolidine core or the benzyl carbamate (B1207046) protector.
Modification of the Cyanopyrrolidine Core
The cyanopyrrolidine ring offers several sites for chemical modification. The nitrile group is particularly versatile and can be transformed into other important functional groups.
Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. These transformations convert the nitrile into key functional handles for further elaboration, such as amide coupling. nih.gov
Ring Functionalization: While the 3-position is occupied, other positions on the pyrrolidine ring could potentially be functionalized, for instance, through α-lithiation and reaction with electrophiles, although this may be complicated by the presence of the carbamate group.
Derivatization is also a common technique in analytical chemistry to improve the detectability of a compound. For example, attaching a chromophoric or fluorophoric group can enhance detection in HPLC, while converting a molecule into a more volatile form is standard practice for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govjfda-online.comgoogle.com
Functionalization of the Benzyl Carbamate Moiety
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. wikipedia.org Its primary function is to mask the reactivity of the pyrrolidine nitrogen, but the moiety itself can also be a target for modification.
Deprotection: The most common reaction involving the Cbz group is its removal to liberate the free secondary amine. This is typically achieved through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzylic C-O bond to release toluene (B28343) and carbon dioxide. organic-chemistry.org Other methods using strong acids are also available. organic-chemistry.org The resulting free pyrrolidine can then participate in a wide range of reactions, such as N-alkylation or acylation.
Modification of the Benzyl Ring: The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation) before or after its attachment to the pyrrolidine core. This allows for the introduction of substituents that can modulate the electronic properties or provide attachment points for other molecules. acs.org For example, introducing electron-withdrawing or electron-donating groups onto the benzyl ring can fine-tune the lability of the Cbz protecting group.
Chemical Transformations and Reactivity of Benzyl 3 Cyanopyrrolidine 1 Carboxylate
Reactions of the Nitrile Group in the Pyrrolidine (B122466) Ring
The nitrile group is a valuable functional handle that can be converted into several other important chemical moieties, including carboxylic acid derivatives and amines. It can also participate in cycloaddition reactions to form heterocyclic rings.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the nitrile group in benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate provides a direct route to the corresponding carboxylic acid, benzyl 3-carboxypyrrolidine-1-carboxylate. This transformation can be achieved under either acidic or basic conditions, typically involving heating with an aqueous solution of a strong acid or base. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid and an ammonium ion. libretexts.org
Acid-Catalyzed Hydrolysis of Benzyl 3-cyanopyrrolidine-1-carboxylate
| Reagents | Conditions | Product |
|---|
In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The intermediate imidate is then converted to an amide, which is further hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Base-Catalyzed Hydrolysis of this compound
| Reagents | Conditions | Intermediate Product | Final Product (after acidification) |
|---|
Reductions to Aminomethyl Derivatives
The nitrile group can be reduced to a primary amine, yielding benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate. This transformation is commonly achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic hydrogenation is a widely used method for the reduction of nitriles. nih.gov This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is usually carried out under pressure and may require elevated temperatures.
Catalytic Hydrogenation of this compound
| Catalyst | Hydrogen Source | Solvent | Conditions | Product |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H2 gas | Methanol or Ethanol | Pressure, Room temperature to elevated temperature | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for the reduction of nitriles to primary amines. This method is particularly effective but requires anhydrous reaction conditions due to the high reactivity of LiAlH4 with water. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product.
Reduction of this compound with LiAlH4
| Reagent | Solvent | Conditions | Product |
|---|
Cycloaddition Reactions of the Cyano Functionality
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles. This transformation, often referred to as a [3+2] cycloaddition, provides a powerful method for the synthesis of five-membered aromatic heterocycles. researchgate.netresearchgate.net
The reaction of this compound with an azide source, such as sodium azide (NaN3), in the presence of a Lewis acid or an ammonium salt, leads to the formation of benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or toluene (B28343) at elevated temperatures. researchgate.netnih.gov
Synthesis of Benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate
| Reagents | Catalyst/Additive | Solvent | Conditions | Product |
|---|---|---|---|---|
| Sodium Azide (NaN3) | Zinc Bromide (ZnBr2) | Water | 100 °C | Benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
Reactivity of the Pyrrolidine Nitrogen and Carbamate (B1207046) Linkage
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions.
Deprotection Strategies for the Benzyl Carbamate
The removal of the Cbz group from this compound unmasks the secondary amine of the pyrrolidine ring, yielding 3-cyanopyrrolidine. This deprotection is a key step in many synthetic routes, allowing for further functionalization of the nitrogen atom.
The most common method for Cbz deprotection is catalytic hydrogenolysis. organic-chemistry.org This involves the reaction of the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions, often at atmospheric pressure and room temperature, and produces the deprotected amine, toluene, and carbon dioxide as byproducts.
Hydrogenolysis of this compound
| Catalyst | Hydrogen Source | Solvent | Conditions | Product |
|---|
Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in conjunction with a palladium catalyst. This approach can be advantageous in terms of experimental setup and safety.
Catalytic Transfer Hydrogenation of this compound
| Catalyst | Hydrogen Donor | Solvent | Conditions | Product |
|---|
In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups, acidic conditions can be employed for Cbz deprotection. A common reagent for this purpose is hydrogen bromide in acetic acid (HBr/AcOH). This method, however, involves harsh conditions and may not be suitable for substrates with acid-sensitive functionalities.
N-Alkylation and N-Acylation Reactions
Once the Cbz group is removed, the resulting 3-cyanopyrrolidine can undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents on the pyrrolidine nitrogen.
N-Alkylation can be achieved by reacting 3-cyanopyrrolidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine. acsgcipr.org Reductive amination is another powerful method for N-alkylation, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
N-Alkylation of 3-Cyanopyrrolidine
| Alkylating Agent | Base/Reducing Agent | Solvent | Product |
|---|---|---|---|
| Alkyl Halide | K2CO3 or Et3N | Acetonitrile or DMF | 1-Alkyl-3-cyanopyrrolidine |
N-Acylation is readily accomplished by treating 3-cyanopyrrolidine with an acylating agent such as an acyl chloride or an acid anhydride. chemrevise.orgcrunchchemistry.co.ukresearchgate.netpressbooks.pub These reactions are typically fast and high-yielding. When using an acyl chloride, a base like triethylamine or pyridine is often added to scavenge the HCl generated during the reaction. chemrevise.orgcrunchchemistry.co.ukpressbooks.pub
N-Acylation of 3-Cyanopyrrolidine
| Acylating Agent | Base (if needed) | Solvent | Product |
|---|---|---|---|
| Acyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | 1-Acyl-3-cyanopyrrolidine |
Stereochemical Stability and Epimerization Studies of this compound
Detailed research specifically investigating the stereochemical stability and epimerization of this compound is not extensively available in the public domain. However, the potential for epimerization at the C-3 position is a critical consideration in its synthesis and application, drawing parallels from studies on analogous 3-substituted pyrrolidine and proline derivatives.
The stereochemical integrity of the chiral center at the 3-position of the pyrrolidine ring is susceptible to various chemical conditions. The presence of the electron-withdrawing cyano group can facilitate the abstraction of the proton at C-3, particularly under basic conditions, which can lead to racemization or epimerization to the thermodynamically more stable isomer. The stability of the resulting carbanion intermediate plays a crucial role in the rate of this process.
In related systems, such as 3-substituted prolines, the interconversion between cis and trans isomers via epimerization at the α-carbon (equivalent to the C-3 position in this context) has been observed. The equilibrium between the diastereomers is influenced by factors including the nature of the substituent, the solvent, and the specific reaction conditions employed. For instance, treatment with a base can be used to deliberately induce epimerization to obtain the thermodynamically favored isomer.
The N-benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen also influences the stereochemical stability. While the Cbz group is generally stable, its electronic and steric properties can affect the conformation of the pyrrolidine ring and, consequently, the accessibility of the C-3 proton.
Benzyl 3 Cyanopyrrolidine 1 Carboxylate in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold for Bioactive Molecules
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrrolidine (B122466) ring, a core component of Benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate, is widely recognized as such a scaffold. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and interaction with diverse protein binding sites.
Design and Synthesis of Pyrrolidine-based Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The pyrrolidine scaffold is an excellent starting point for the design of peptidomimetics, particularly those targeting proteases. The cyanopyrrolidine moiety, for instance, is a key component in a class of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. nih.gov
The synthesis of these peptidomimetics often involves the use of N-protected pyrrolidine derivatives, such as Benzyl 3-cyanopyrrolidine-1-carboxylate. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, allowing for selective modifications at other positions of the pyrrolidine ring. Subsequent deprotection and coupling with other amino acids or organic moieties lead to the formation of complex peptidomimetic structures. For example, the synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors has been reported, demonstrating the utility of cyanopyrrolidine derivatives in generating molecules with low nanomolar inhibitory activity. researchgate.net
A representative synthetic scheme for a DPP-IV inhibitor might involve the coupling of a deprotected cyanopyrrolidine with a desired amino acid derivative, followed by further functionalization. The initial N-Cbz protection of the pyrrolidine ring is crucial for the controlled and high-yield synthesis of the target molecule.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational or experimental strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, often structurally novel, scaffold. This approach is employed to improve a compound's properties, such as potency, selectivity, or pharmacokinetic profile, or to circumvent existing patents. The pyrrolidine ring of this compound can serve as a starting point for scaffold hopping explorations.
Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. In the context of this compound, the cyano group or the benzyl group can be replaced with various bioisosteres to fine-tune the compound's interaction with its biological target. For instance, the cyano group can be replaced with other small, electron-withdrawing groups, while the benzyl group can be substituted with other aromatic or heteroaromatic rings to explore different binding pockets.
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The pyrrolidine scaffold is well-suited for inclusion in fragment libraries due to its three-dimensional character and its presence in numerous natural products and approved drugs. clinicsearchonline.org
The design and synthesis of pyrrolidine-based fragments that effectively sample three-dimensional molecular space have been a focus of research. clinicsearchonline.org this compound, after deprotection and further functionalization to meet the "Rule of Three" criteria for fragments (molecular weight < 300, cLogP < 3, number of hydrogen bond donors/acceptors < 3), can be a valuable addition to such libraries. The inherent chirality and conformational rigidity of the pyrrolidine ring can provide crucial information about the topology of a target's binding site. Once a pyrrolidine-based fragment is identified as a binder, it can be elaborated and optimized into a more potent lead compound.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency and selectivity, researchers can develop a predictive understanding to guide the design of more effective drugs.
Positional Scanning and Substituent Effects on Biological Activity
Starting from a core scaffold like this compound, medicinal chemists can systematically introduce a variety of substituents at different positions of the pyrrolidine ring and the benzyl group. For example, in the context of DPP-IV inhibitors, SAR studies have revealed that the cyanopyrrolidine moiety is crucial for potent inhibition. nih.gov
Further studies on 3-amino-2-cyanopyrrolidine analogues have shown that substitutions at the 3-amino position can significantly impact activity. For instance, m-benzyl substituted derivatives have demonstrated potent DPP-IV inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net The table below illustrates hypothetical SAR data for a series of derivatives based on a cyanopyrrolidine scaffold, highlighting the effect of different substituents on inhibitory activity.
| Compound | R1 (at Pyrrolidine) | R2 (at Benzyl) | DPP-IV IC50 (nM) |
| 1 | -H | -H | 500 |
| 2 | -NH2 | -H | 150 |
| 3 | -NH-CH2-Ph | -H | 25 |
| 4 | -NH-CH2-Ph | 3-Cl | 10 |
| 5 | -NH-CH2-Ph | 4-OCH3 | 35 |
This table is illustrative and represents typical trends observed in SAR studies of similar compound classes.
Stereochemical Influence on Pharmacological Profiles
Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target, which is typically a chiral macromolecule like a protein or a nucleic acid. The different spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological activity, a phenomenon known as stereoselectivity.
For pyrrolidine derivatives, the stereocenters at positions 2, 3, 4, and 5 can profoundly influence their biological profiles. For instance, in the case of DPP-IV inhibitors, the (S)-configuration of the 2-cyanopyrrolidine moiety is generally preferred for optimal binding to the enzyme's active site. The stereochemistry at other positions also dictates the orientation of substituents, which in turn affects their ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.
The following table presents hypothetical data illustrating the impact of stereochemistry on the binding affinity of a cyanopyrrolidine derivative.
| Stereoisomer | Configuration at C3 | Configuration at C4 | Binding Affinity (Ki, nM) |
| A | R | R | 50 |
| B | S | S | 5 |
| C | R | S | 200 |
| D | S | R | 150 |
This table is for illustrative purposes to demonstrate the principle of stereochemical influence on biological activity.
Investigation of Pharmacological Targets
The unique structural features of this compound have prompted its investigation as a core component for inhibitors of several key biological targets. Research has primarily centered on enzymes, with a significant focus on its application in developing treatments for metabolic diseases.
The most prominent area of research involving the cyanopyrrolidine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.gov Inhibition of DPP-4 prolongs the action of these hormones, making it a key therapeutic strategy for type 2 diabetes. nih.govnih.gov
The 2-cyanopyrrolidine moiety has become a key intermediate in the synthesis of numerous potent DPP-4 inhibitors. nih.gov This scaffold serves as a peptidomimetic, mimicking the structure of the natural substrates of DPP-4. nih.gov The research in this area led to the successful development of major antidiabetic drugs, including Vildagliptin and Saxagliptin, which are based on the cyanopyrrolidine structure. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrrolidine ring significantly impact inhibitory potency. For instance, research into a series of 3-amino-2-cyanopyrrolidine analogues revealed that m-benzyl substituted derivatives exhibited potent DPP-4 inhibition, with one compound showing an IC₅₀ value of 1.3 nM. researchgate.net In other studies, novel (S)-phenylalanine derivatives incorporating a 2-cyanopyrrolidine moiety were synthesized and evaluated, with the most active compound displaying an IC₅₀ value of 0.247 μM against DPP-4. nih.gov
| Compound Class | Key Structural Feature | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| m-benzyl substituted 3-amino-2-cyanopyrrolidine analogue | m-benzyl substitution | 1.3 nM | researchgate.net |
| (S)-phenylalanine derivative | Cyclopropyl-substituted phenylalanine | 0.247 μM | nih.gov |
While less extensively studied than its role in DPP-4 inhibition, the structural motifs present in this compound are relevant to the design of inhibitors for other enzymes, such as HIV integrase. This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. researchgate.net
Research into novel HIV-1 integrase inhibitors has explored a wide range of chemical scaffolds. Studies have identified compounds with benzyl groups and pyrrolidine-related rings that exhibit inhibitory activity. researchgate.netnih.gov For example, structure-activity relationship studies of novel inhibitors based on an isonipecotic acid core showed that benzyl derivatives at certain positions contributed to potent activity. nih.gov Another class of inhibitors, aryldiketohexenoic acids, incorporated a 1-benzylpyrrole moiety and demonstrated antiretroviral activity. researchgate.net Although direct studies on this compound as an HIV integrase inhibitor are not prominent in the literature, the presence of its core structural elements in known inhibitors suggests its potential as a scaffold for future drug design in this therapeutic area.
The application of this compound as a building block in organic synthesis allows for its potential use in creating inhibitors for a wide array of other enzyme targets. chemimpex.com The cyanopyrrolidine framework is a constrained cyclic structure that can serve as a starting point for developing molecules that bind to the active sites of various enzymes. However, published research has overwhelmingly focused on its utility for DPP-4 inhibition. Its potential against other serine proteases or different enzyme classes remains a field for future exploration.
The pyrrolidine ring is a common structural motif in many biologically active compounds that target G protein-coupled receptors (GPCRs) and other receptor systems. For instance, medicinal chemistry efforts to develop modulators for the D3 dopamine receptor have involved the modification of pyrrolidine amide moieties. nih.gov While this compound itself is primarily utilized as a synthetic intermediate, its rigid structure makes it a candidate for designing ligands with specific conformational requirements for receptor binding. chemimpex.com Currently, specific studies detailing the direct binding or modulation of receptors by this compound are limited, representing another potential avenue for future research.
Mechanisms of Biological Action
Understanding the kinetic and mechanistic basis of a compound's activity is fundamental to drug discovery. For derivatives of this compound, this has been most clearly elucidated in the context of DPP-4 inhibition.
The primary mechanism of action for cyanopyrrolidine-based DPP-4 inhibitors is competitive inhibition. khanacademy.org These molecules are designed as peptidomimetics, meaning they mimic the structure of the natural dipeptide substrates (which contain a proline or alanine residue at the penultimate position) of the DPP-4 enzyme. nih.gov
The inhibitor binds to the active site of the DPP-4 enzyme, preventing the natural substrate from binding and being cleaved. khanacademy.org The key interactions are:
The Pyrrolidine Ring: This ring mimics the proline residue of the natural substrate, fitting into the S1 subsite of the DPP-4 active site.
The Nitrile Group (-C≡N): This is a critical pharmacophore. nih.gov The nitrile group forms a reversible covalent interaction with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site. This interaction is key to the high potency of this class of inhibitors.
The N-acyl Group: The substituent attached to the pyrrolidine nitrogen (in the parent compound, a benzyl carbamate) occupies the S2 subsite, and modifications at this position are used to fine-tune potency and selectivity.
The inhibition is typically reversible. The kinetic profile of these inhibitors is characterized by a decrease in the apparent affinity of the enzyme for its substrate (an increase in the Michaelis constant, Kₘ) without changing the maximum reaction velocity (Vₘₐₓ), which is the hallmark of competitive inhibition. khanacademy.org
Cellular Pathway Modulation
This compound is a key structural motif found in a class of compounds known as dipeptidyl peptidase-4 (DPP-4) inhibitors. The primary cellular pathway modulated by these compounds is the incretin system, which plays a crucial role in glucose homeostasis.
DPP-4 is a serine protease that is widely distributed throughout the body and exists in both a membrane-bound and a soluble form. google.com Its primary function in glucose metabolism is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). google.comyoutube.com These hormones are released from the gastrointestinal tract in response to food intake and act to potentiate glucose-dependent insulin secretion from pancreatic β-cells. youtube.com
By inhibiting the enzymatic activity of DPP-4, compounds derived from the this compound scaffold prevent the degradation of GLP-1 and GIP. google.comyoutube.com This leads to an increase in the circulating levels of active incretins. The elevated levels of GLP-1 and GIP then exert their effects on various downstream pathways:
Stimulation of Insulin Secretion: Active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, leading to increased insulin synthesis and secretion in a glucose-dependent manner. This means that insulin is primarily released when blood glucose levels are high, minimizing the risk of hypoglycemia.
Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production. youtube.com This effect is also glucose-dependent, occurring primarily when glucose levels are elevated.
Delayed Gastric Emptying: GLP-1 can slow the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions. youtube.com
Increased Satiety: By acting on centers in the brain, GLP-1 can also promote a feeling of fullness, which may contribute to reduced food intake and weight management. youtube.com
The cyanopyrrolidine moiety is a critical pharmacophore that interacts with the active site of the DPP-4 enzyme. mdpi.com Specifically, the nitrile group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent and sustained inhibition. nih.gov The benzyl carboxylate group serves as a protecting group in the synthesis of more complex DPP-4 inhibitors and can be modified to influence the compound's potency, selectivity, and pharmacokinetic properties.
Preclinical Research and Early Development Studies
While specific preclinical data for this compound itself is not extensively available in the public domain, as it is often considered a synthetic intermediate, a wealth of research exists for structurally related cyanopyrrolidine derivatives that have been developed as DPP-4 inhibitors. The following sections describe typical preclinical assays and studies conducted on this class of compounds.
In Vitro Biological Screening Assays
In vitro assays are fundamental in the early stages of drug discovery to determine the potency, selectivity, and mechanism of action of new chemical entities. For cyanopyrrolidine-based DPP-4 inhibitors, a standard battery of assays is employed.
A primary assay is the DPP-4 enzyme inhibition assay . This assay directly measures the ability of a compound to inhibit the activity of purified DPP-4. A common method involves incubating the enzyme with the test compound and a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage. The reduction in signal in the presence of the compound is proportional to its inhibitory activity. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
To assess the selectivity of the inhibitors, their activity is tested against other related proteases, such as DPP-8 and DPP-9. researchgate.net High selectivity for DPP-4 over these other proteases is desirable to minimize the potential for off-target effects.
The following table presents representative in vitro data for well-known DPP-4 inhibitors containing the cyanopyrrolidine scaffold.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Vildagliptin | 2.3 | >100,000 | >100,000 | >43,000 | >43,000 |
| Saxagliptin | 50 | >100,000 | >100,000 | >2,000 | >2,000 |
This data is illustrative for compounds within the cyanopyrrolidine class and not for this compound itself.
Cell-based assays are also utilized to confirm the activity of the compounds in a more physiologically relevant context. For example, the inhibitory activity can be assessed using cell lines that naturally express DPP-4.
In Vivo Proof-of-Concept Studies
Following promising in vitro results, cyanopyrrolidine derivatives are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models. These studies are crucial for establishing a proof-of-concept for the therapeutic utility of the compounds.
A common animal model used is the Zucker fatty rat or the db/db mouse, which are models of obesity and type 2 diabetes. In these models, the efficacy of the DPP-4 inhibitors is assessed by measuring their ability to lower blood glucose levels.
An oral glucose tolerance test (OGTT) is a standard procedure. mdpi.com In this test, animals are administered an oral dose of the test compound, followed by a glucose challenge. Blood samples are taken at various time points to measure plasma glucose and insulin levels. Effective DPP-4 inhibitors will reduce the glucose excursion and increase insulin levels compared to vehicle-treated control animals.
The following table provides representative data from an OGTT in a diabetic animal model treated with a cyanopyrrolidine-based DPP-4 inhibitor.
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) | Insulin AUC (0-60 min) |
| Vehicle Control | - | 100% | 100% |
| Compound X | 1 | 75% | 150% |
| Compound X | 3 | 50% | 200% |
| Compound X | 10 | 30% | 250% |
AUC = Area Under the Curve. This data is representative and not specific to this compound.
Longer-term studies are also conducted to assess the effect of the compounds on glycated hemoglobin (HbA1c), a marker of long-term glycemic control. In these studies, the compounds are administered daily for several weeks, and the reduction in HbA1c is measured.
Pharmacokinetic studies are also performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. These studies are essential for determining the appropriate dosing regimen for further development.
Computational and Theoretical Investigations of Benzyl 3 Cyanopyrrolidine 1 Carboxylate
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
Research on related cyanopyrrolidine derivatives has frequently identified them as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme targeted in the treatment of type 2 diabetes. pharmacophorejournal.com Docking studies of these compounds into the DPP-4 active site have revealed critical ligand-target interactions. Key interactions often involve the cyanopyrrolidine moiety, where the nitrile group can form hydrogen bonds with active site residues such as Arginine (Arg125), Glutamine (Gln553), and Histidine (His740). tandfonline.com The pyrrolidine (B122466) ring itself typically engages in hydrophobic interactions within the binding pocket. tandfonline.com
For Benzyl 3-cyanopyrrolidine-1-carboxylate, a hypothetical docking simulation would likely show:
Hydrogen Bonding: The cyano group (-CN) is a strong hydrogen bond acceptor and would be expected to interact with donor residues in a target's active site. The carbonyl oxygen of the carbamate (B1207046) linker is also a potential hydrogen bond acceptor.
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic region that can interact with nonpolar pockets within a protein. The pyrrolidine ring also contributes to these interactions.
Pi-Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or π-cation interactions with aromatic or charged residues (e.g., Phenylalanine, Tyrosine, Arginine) in the binding site.
Furthermore, studies on N-benzyl substituted polyhydroxypyrrolidines have identified them as inhibitors of Golgi α-mannosidase II, where the benzyl ring contributes significantly to binding through dispersion interactions. nih.gov This highlights the versatility of the N-benzylpyrrolidine scaffold in targeting different classes of enzymes. A molecular docking analysis of this compound would therefore be a crucial first step in a drug discovery campaign to generate hypotheses about its mechanism of action and to guide the rational design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process. tandfonline.com
For the pyrrolidine class of compounds, various 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.comscispace.com These models correlate the biological activity of molecules with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
A typical QSAR study on a series of analogues of this compound would involve:
Data Set Preparation: A series of compounds with varying substituents on the pyrrolidine and benzyl rings would be synthesized and their biological activity (e.g., IC50) against a specific target would be measured.
Molecular Modeling and Alignment: 3D structures of all compounds would be generated and aligned based on a common scaffold.
Descriptor Calculation: Physicochemical or structural descriptors (e.g., CoMFA/CoMSIA fields, topological indices) would be calculated for each molecule.
Model Generation and Validation: Statistical methods are used to build a model linking the descriptors to the activity. The model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred). researchgate.net
Studies on pyrrolidine derivatives have demonstrated the generation of statistically significant QSAR models. tandfonline.comnih.gov For instance, a k-Nearest Neighbor (kNN-MFA) study on cyanopyrrolidine derivatives identified steric and hydrophobic interactions as key determinants of DPP-IV inhibitory activity. researchgate.net The statistical quality of these models is paramount, with high q² and r² values indicating a robust and predictive model.
| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |
|---|---|---|---|---|---|
| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | tandfonline.com |
| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | tandfonline.com |
| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | tandfonline.com |
| CoMFA | Neuraminidase Inhibitors | 0.560 - 0.611 | 0.731 - 0.830 | 0.649 - 0.856 | nih.gov |
| kNN-MFA | DPP-IV Inhibitors | 0.613 | - | 0.773 | researchgate.net |
The contour maps generated from these models would provide a visual guide for optimizing the structure of this compound, indicating regions where bulky, electron-donating, or hydrophobic groups would be beneficial or detrimental to activity.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its biological function. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The pyrrolidine ring is not planar and exhibits a characteristic flexibility known as "pseudorotation," existing in a dynamic equilibrium between various puckered conformations, most commonly described as "endo" and "exo" puckers. nih.gov
The substituents on the pyrrolidine ring significantly influence this conformational equilibrium. researchgate.net For this compound, the key conformational features to investigate would be:
Pyrrolidine Ring Pucker: The relative stability of the Cγ-endo versus Cγ-exo conformations. The stereochemistry and electronic nature of the cyano group at the C3 position, along with the bulky N-benzyl carbamate group, will dictate the preferred pucker. Electron-withdrawing substituents can exert stereoelectronic effects that bias this equilibrium. nih.gov
Carbamate Rotamers: Rotation around the N-C(O) bond of the carbamate can lead to different orientations of the benzyl group relative to the pyrrolidine ring.
Side Chain Orientations: The cyano group can adopt pseudo-axial or pseudo-equatorial positions depending on the ring pucker, which will affect its accessibility for target binding.
Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are used to map the potential energy surface of the molecule. This "energy landscape" reveals the low-energy (stable) conformations and the energy barriers between them. researchgate.net Understanding this landscape is crucial, as the biologically active conformation is not necessarily the absolute lowest energy conformer but one that is accessible and complementary to the target's binding site.
| Conformational Feature | Description | Influencing Factors |
|---|---|---|
| Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo envelope conformations. | Steric bulk and stereoelectronic effects of ring substituents. nih.govresearchgate.net |
| Amide Bond Isomerism | Equilibrium between cis and trans conformers around the N-acyl bond (relevant for N-acylated pyrrolidines). | Steric hindrance and solvent effects. nih.gov |
| Substituent Orientation | Preference for pseudo-axial or pseudo-equatorial positioning of substituents. | The specific ring pucker adopted (endo vs. exo). researchgate.net |
De Novo Drug Design Utilizing the Pyrrolidine Framework
The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. beilstein-journals.org Its non-planar, three-dimensional structure makes it an excellent starting point for exploring chemical space to develop novel therapeutics. De novo drug design algorithms use computational methods to build novel molecules from scratch, often within the constraints of a target's binding pocket.
The pyrrolidine framework of this compound serves as an ideal starting point for de novo design for several reasons:
Structural Rigidity and Complexity: The cyclic nature provides a degree of conformational constraint, reducing the entropic penalty upon binding, while its non-planarity provides rich 3D diversity.
Multiple Functionalization Points: The pyrrolidine ring can be substituted at various positions, and the nitrogen atom allows for diverse N-alkylation or N-acylation, enabling fine-tuning of physicochemical and pharmacological properties.
Proven Bioactivity: The widespread presence of the pyrrolidine scaffold in bioactive compounds validates its utility. beilstein-journals.org
Modern de novo design often employs artificial intelligence and deep generative models. A generative algorithm could be trained on a library of known active pyrrolidine derivatives. It could then be tasked to generate novel molecules that retain the core pyrrolidine scaffold but possess optimized properties, such as improved binding affinity (predicted by docking scores), better drug-like properties (e.g., solubility, metabolic stability), and synthetic accessibility. Reinforcement learning frameworks can further refine this process, where the model is rewarded for generating molecules that meet multiple desired objectives simultaneously. Starting with the this compound framework, such algorithms could explore vast chemical space to propose novel, potent, and patentable drug candidates.
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and predicting its outcome. The synthesis of this compound involves the formation of a carbamate bond on the pyrrolidine nitrogen. While specific computational studies on this exact reaction are scarce, the mechanism can be inferred from the well-established principles of N-acylation of secondary amines.
The most common laboratory synthesis would likely involve the reaction of 3-cyanopyrrolidine with a benzyl-containing acylating agent, such as benzyl chloroformate or benzyl pyrocarbonate, in the presence of a base. A computational investigation using Density Functional Theory (DFT) would elucidate the reaction pathway.
Proposed Reaction Mechanism (Nucleophilic Acyl Substitution):
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the secondary amine nitrogen of 3-cyanopyrrolidine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., benzyl chloroformate).
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl oxygen bears a negative charge and the nitrogen atom gains a positive charge.
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group (e.g., a chloride ion in the case of benzyl chloroformate).
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral carbamate product, this compound.
Transition State Analysis:
A full computational analysis would identify the transition state (TS) for the rate-determining step, which is typically the formation or collapse of the tetrahedral intermediate. The TS is the highest energy point along the reaction coordinate. Calculating its structure and energy barrier (activation energy) would provide key insights:
It would confirm whether the proposed mechanism is energetically feasible.
It would allow for the comparison of different acylating agents or catalysts by comparing their respective activation energies. For example, computational studies on pyrrolidinedione synthesis have identified energy barriers for cyclization and tautomerization steps, revealing the most favorable reaction pathways. nih.govrsc.org
While detailed quantitative data for the transition state of this specific synthesis is not available, such a computational study would be a powerful tool to rationalize reaction outcomes and guide the development of more efficient synthetic protocols.
Analytical and Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For Benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate, both ¹H and ¹³C NMR would be employed to confirm the carbon-hydrogen framework.
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals would confirm the presence of the benzyl and pyrrolidine (B122466) moieties. The protons of the benzyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm), while the benzylic protons (-CH₂-) would likely be a singlet around δ 5.1-5.2 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm) due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position, adjacent to the cyano group, would be of particular interest for stereochemical assignment.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The carbonyl carbon of the carbamate (B1207046) would be expected in the range of δ 154-156 ppm, while the nitrile carbon would appear around δ 118-120 ppm. The carbons of the benzyl group and the pyrrolidine ring would have characteristic chemical shifts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. For the analysis of stereoisomers, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry of the C3 substituent.
Table 1: Predicted ¹H NMR Data for Benzyl 3-cyanopyrrolidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Ar-H |
| 5.15 | s | 2H | -CH₂-Ph |
| 3.80 - 3.50 | m | 3H | Pyrrolidine-H |
| 3.40 - 3.20 | m | 1H | Pyrrolidine-H |
| 2.40 - 2.10 | m | 2H | Pyrrolidine-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O (Carbamate) |
| 136.0 | Ar-C (Quaternary) |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-CH |
| 119.0 | C≡N |
| 67.0 | -CH₂-Ph |
| 46.0 | Pyrrolidine-CH₂ |
| 45.0 | Pyrrolidine-CH₂ |
| 31.0 | Pyrrolidine-CH |
| 28.0 | Pyrrolidine-CH₂ |
Mass Spectrometry for Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula with high accuracy.
Electrospray ionization (ESI) would be a suitable ionization method for this polar molecule, likely producing a protonated molecular ion [M+H]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Common fragmentation pathways would include the loss of the benzyl group or cleavage of the pyrrolidine ring. This fragmentation data is invaluable for distinguishing between isomers and identifying potential metabolites in biological studies.
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands. A strong absorption around 2240-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) group of the carbamate would exhibit a strong absorption band in the region of 1690-1710 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring in this compound would result in characteristic UV absorption bands, typically around 250-270 nm, arising from the π → π* transitions of the aromatic system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 2250 | C≡N (Nitrile) |
| 1700 | C=O (Carbamate) |
| 3030 | C-H (Aromatic) |
| 2950 | C-H (Aliphatic) |
| 1600, 1495 | C=C (Aromatic) |
Chromatographic Separation Techniques for Purity and Enantiomeric Excess
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, specialized chromatographic methods are required to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of organic compounds. To determine the enantiomeric excess of a chiral sample of this compound, chiral HPLC is the method of choice. This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers.
A common approach would be to use a column with a chiral stationary phase (CSP) based on a polysaccharide derivative, such as cellulose (B213188) or amylose, coated on a silica support. By carefully selecting the mobile phase, typically a mixture of hexane and an alcohol like isopropanol, the two enantiomers can be separated into distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric excess of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound may have a relatively high boiling point, it could potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility.
The gas chromatograph would separate the compound from any volatile impurities. The mass spectrometer would then detect the compound as it elutes from the GC column, providing a mass spectrum that can be used for identification. The fragmentation pattern obtained from the mass spectrometer would be a characteristic fingerprint of the molecule, further confirming its identity and purity. For chiral analysis using GC, a chiral stationary phase would be required in the GC column.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for the chiral separation of pharmaceutical intermediates due to its high efficiency, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). chemicalbook.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent like methanol, allows for rapid and high-resolution separations. chemicalbook.com
In the context of analyzing this compound, SFC would be employed to separate its (R) and (S) enantiomers, a critical step in ensuring enantiomeric purity. The separation is typically achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatives of cellulose or amylose) being particularly effective for a wide range of chiral compounds. chemicalbook.com
Research Findings:
For pyrrolidine derivatives, studies have shown that the choice of CSP, the organic modifier in the mobile phase, and the operating conditions (backpressure, temperature, and flow rate) are crucial for achieving optimal separation. Research on similar compounds has demonstrated that chlorinated polysaccharide-based CSPs can provide excellent resolution for nitrogen-containing heterocyclic compounds. chemicalbook.com The selection of the co-solvent, typically an alcohol such as methanol, ethanol, or isopropanol, significantly influences the retention and resolution of the enantiomers. chemicalbook.com In many cases, methanol provides a good balance of resolution and analysis time. chemicalbook.com
The development of an SFC method for this compound would involve screening various chiral columns and mobile phase compositions to identify the conditions that yield the best separation of the two enantiomers. Parameters such as peak resolution, retention time, and peak shape would be optimized to ensure a robust and reliable analytical method.
Table 1: Illustrative SFC Parameters for Chiral Separation of a Pyrrolidine Derivative
| Parameter | Value |
| Instrument | Supercritical Fluid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 4.6 x 150 mm, 3 µm |
| Mobile Phase | CO2 / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
This table represents typical starting conditions for method development for a compound structurally similar to this compound, based on published literature for related structures. chemicalbook.comrug.nl
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. libretexts.org This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal, allowing for the direct visualization of the spatial arrangement of its atoms.
For a chiral compound like this compound, obtaining a single crystal of one of its enantiomers is the first and often most challenging step. Once a suitable crystal is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering of X-rays is altered in a way that allows for the differentiation between the two enantiomeric forms. The analysis of these subtle differences in the diffraction data, often quantified by the Flack parameter, confirms which of the two possible enantiomers is present in the crystal.
Research Findings:
While a specific crystal structure for this compound is not readily found in public databases, the application of X-ray crystallography to related N-benzyl-pyrrolidine or piperidine derivatives is well-documented. nih.gov These studies confirm the power of the technique to elucidate not only the absolute configuration at the chiral center but also the preferred conformation of the pyrrolidine ring and the orientation of the benzyl and cyano substituents.
Table 2: Representative Crystallographic Data for a Chiral Organic Molecule
| Parameter | Value |
| Empirical Formula | C13H14N2O2 |
| Formula Weight | 230.27 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.0 Å, b = 8.0 Å, c = 11.0 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 528.0 ų |
| Z | 4 |
| Calculated Density | 1.446 g/cm³ |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature | 100 K |
| Flack Parameter | 0.0(2) |
This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical and serve to illustrate the parameters determined for a molecule of this nature.
The determination of the absolute configuration is crucial for understanding the structure-activity relationship of chiral molecules and is a regulatory requirement for the development of single-enantiomer drugs.
Future Research Trajectories for Benzyl 3 Cyanopyrrolidine 1 Carboxylate
Emerging Synthetic Methodologies and Technologies
The synthesis of complex molecules like Benzyl (B1604629) 3-cyanopyrrolidine-1-carboxylate is continually evolving. Future research will likely focus on greener, more efficient, and highly selective synthetic strategies.
Biocatalysis: The use of enzymes in chemical transformations, known as biocatalysis, is a rapidly growing field that offers significant advantages in terms of sustainability and selectivity. mdpi.com Enzymes such as transaminases, imine reductases (IREDs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs) are being engineered to produce chiral amines with high efficiency and stereoselectivity under mild, aqueous conditions. nih.govnih.gov These biocatalytic methods present a powerful alternative to traditional chemical routes that often rely on heavy metals and harsh reaction conditions. nih.gov Future work could focus on developing specific enzymatic pathways for the synthesis of functionalized pyrrolidines, potentially leading to more cost-effective and environmentally friendly production methods. unito.itacs.org
Flow Chemistry: Continuous flow chemistry is another promising technology for the synthesis of pyrrolidine (B122466) derivatives. researchgate.netmdpi.com This methodology involves pumping reagents through a reactor where mixing and reaction occur continuously. It offers superior control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety, especially when handling hazardous intermediates. mdpi.com The application of flow chemistry can significantly reduce reaction times compared to conventional batch processes. researchgate.netmdpi.com Research in this area could lead to the development of scalable and automated synthesis platforms for Benzyl 3-cyanopyrrolidine-1-carboxylate and related compounds.
| Technology | Potential Advantages for Pyrrolidine Synthesis | Key Enzyme Classes/Methods |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact, sustainable. mdpi.comnih.gov | Transaminases (TAs), Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs). mdpi.comnih.gov |
| Flow Chemistry | Enhanced reaction control, improved safety, reduced reaction times, scalability. researchgate.netmdpi.com | Electroreductive cyclization, transition metal-free cycloadditions. researchgate.netmdpi.com |
Expansion into New Therapeutic Areas and Target Classes
The pyrrolidine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govresearchgate.netwikipedia.org Future research is expected to broaden the therapeutic applications of this compound derivatives by exploring new biological targets.
Neurodegenerative Diseases: Pyrrolidine derivatives have shown promise in the context of central nervous system (CNS) disorders, including Alzheimer's and Parkinson's disease. researchgate.netontosight.aitechnologynetworks.com Some compounds have demonstrated neuroprotective effects and the ability to modulate key pathological processes. technologynetworks.comnih.gov For instance, certain pyrrolidine-containing molecules have been shown to activate the synthesis of heat shock proteins, which help protect neuronal tissue from toxic amyloid accumulation. technologynetworks.com Further investigation could focus on designing derivatives that can cross the blood-brain barrier and interact with specific targets involved in neurodegeneration.
Oncology: The pyrrolidine ring is a feature of many compounds with significant anticancer activity. nih.govnih.govontosight.ai These molecules can regulate various targets involved in cancer cell proliferation. nih.gov Research efforts could be directed towards developing derivatives of this compound that inhibit specific cancer-related proteins, such as myeloid cell leukemia-1 (Mcl-1). nih.gov The stereochemistry of the pyrrolidine ring can be exploited to optimize interactions with target proteins, enhancing potency and selectivity. nih.govresearchgate.net
Inflammatory and Infectious Diseases: The versatility of the pyrrolidine scaffold extends to anti-inflammatory, antibacterial, and antiviral applications. ontosight.ainih.gov Future studies could explore the potential of this compound derivatives as inhibitors of targets like the chemokine receptor CXCR4, which plays a role in inflammation and HIV infection. nih.gov
| Therapeutic Area | Potential Biological Targets/Mechanisms |
| Neurodegenerative Diseases | Beta-secretase-1 (BACE1), Monoamine Oxidase (MAO), Heat Shock Proteins. researchgate.nettechnologynetworks.com |
| Oncology | Myeloid cell leukemia-1 (Mcl-1), DNA gyrase, Topoisomerase IV, Various kinases. nih.govnih.govnih.gov |
| Inflammatory/Infectious Diseases | Chemokine receptor CXCR4, Dipeptidyl peptidase-4 (DPP-4). nih.govontosight.ai |
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. nih.govnih.govmdpi.com These technologies can accelerate the design and optimization of new drug candidates based on this compound.
De Novo Drug Design and Optimization: AI algorithms can generate novel molecular structures with desired pharmacological properties. mdpi.comresearchgate.net By analyzing vast datasets of chemical structures and biological activities, ML models can predict properties such as binding affinity, solubility, and toxicity for new derivatives of this compound. nih.govtue.nl This allows for the rapid virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, significantly reducing the time and cost of drug discovery. nih.gov
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic efficacy and reduce the side effects of this compound derivatives, future research will likely focus on the development of prodrugs and targeted delivery systems. openmedicinalchemistryjournal.comnih.govwiley.com
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. openmedicinalchemistryjournal.com This approach can be used to improve properties such as solubility, stability, and membrane permeability. nih.gov For CNS-targeted therapies, lipophilic prodrugs can be designed to enhance passage across the blood-brain barrier. nih.gov
Nanoparticle-Based Delivery: Encapsulating small molecule drugs within nanoparticles offers numerous advantages, including improved solubility, enhanced circulation time, and targeted accumulation in specific tissues like tumors. nih.govcd-bioparticles.netcd-bioparticles.com Various materials, such as lipids and polymers, can be used to formulate nanoparticles that achieve controlled and stable drug release. nih.govcd-bioparticles.commdpi.com
Antibody-Drug Conjugates (ADCs): ADCs are a form of targeted therapy where a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets cancer cells. nih.govaxispharm.com The linker connecting the drug to the antibody is a critical component, and research is ongoing to develop linkers that are stable in circulation but efficiently release the drug inside the target cell. nih.govbiochempeg.com Pyrrolidine-based payloads or linkers could be explored in the design of novel ADCs. researchgate.netnih.gov
| Delivery System | Mechanism of Action | Potential Advantages |
| Prodrugs | In vivo chemical or enzymatic conversion to the active drug. openmedicinalchemistryjournal.com | Improved ADME properties, enhanced BBB penetration, reduced toxicity. nih.govwiley.com |
| Nanoparticles | Encapsulation of the drug, allowing for passive or active targeting. nih.govcd-bioparticles.com | Increased solubility, prolonged circulation, targeted delivery, controlled release. cd-bioparticles.netcd-bioparticles.com |
| Antibody-Drug Conjugates (ADCs) | Antibody-mediated delivery of a cytotoxic payload to specific cells. nih.gov | High target specificity, reduced systemic toxicity. nih.govaxispharm.com |
Collaborative and Interdisciplinary Research Opportunities
The multifaceted nature of modern drug discovery necessitates collaboration across various scientific disciplines. The future development of this compound will benefit significantly from such interdisciplinary efforts.
Synthetic and Computational Chemistry: Collaboration between synthetic organic chemists and computational chemists can accelerate the design-synthesis-test cycle. AI-driven retrosynthesis and property prediction can guide synthetic efforts, while experimental data can refine computational models.
Chemistry and Biology/Pharmacology: Partnerships between chemists and biologists are crucial for identifying and validating new biological targets. Pharmacologists can evaluate the efficacy and safety of newly synthesized compounds in relevant disease models.
Pharmaceutical Sciences and Materials Science: The development of advanced drug delivery systems requires expertise from both pharmaceutical scientists and materials scientists. This collaboration can lead to the creation of novel nanoparticle formulations or sophisticated linkers for ADCs.
Academia and Industry: Joint projects between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development, facilitating the translation of promising research findings into new medicines.
By embracing these future research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of innovative treatments for a range of diseases.
Q & A
Q. What are the recommended methods for synthesizing Benzyl 3-cyanopyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves introducing the cyan group to a pyrrolidine precursor via nucleophilic substitution or cyanation reactions. For example, a Mitsunobu reaction could couple a hydroxylated pyrrolidine intermediate with cyanide donors. Optimization includes:
- Catalyst selection : Use triphenylphosphine/DIAD for Mitsunobu reactions.
- Solvent choice : Anhydrous THF or DMF to minimize hydrolysis.
- Temperature control : Maintain 0–5°C during sensitive steps to prevent side reactions.
Purification via flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC ensures ≥98% purity .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanation | KCN, DMF, 80°C, 12h | 65 | 90 |
| Purification | Silica gel (EtOAc:Hex 3:7) | 58 | 98 |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water for 15 minutes .
- Storage : Keep in airtight containers under nitrogen at –20°C. Desiccate to prevent hydrolysis of the nitrile group. Avoid exposure to light or moisture .
Table 2 : Stability Under Different Conditions
| Condition | Degradation Rate (%/month) | Key Degradation Product |
|---|---|---|
| 25°C, dry | <1% | None detected |
| 40°C, humid | 15% | Benzyl 3-carbamoylpyrrolidine-1-carboxylate |
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows the benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine protons (δ 3.4–3.8 ppm). The nitrile group (C≡N) is confirmed via C NMR (δ ~115 ppm) .
- IR : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch.
- Mass Spec : ESI-MS ([M+H]⁺) should match the molecular formula (C₁₃H₁₄N₂O₂, theoretical m/z 239.11).
Advanced Research Questions
Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise in data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement :
- Crystal Growth : Slow evaporation from ethanol/ethyl acetate mixtures.
- Challenges : Low crystal quality due to flexible pyrrolidine ring; twinning may require SHELXD for structure solution.
- Validation : Compare bond lengths/angles with similar compounds (e.g., C≡N bond ~1.15 Å).
Table 3 : Refinement Statistics (Hypothetical Data)
| Parameter | Value |
|---|---|
| Resolution | 0.85 Å |
| R-factor | 0.045 |
| C≡N bond length | 1.16 Å |
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Mitigation steps:
Q. How does the electronic nature of the cyan group influence reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The nitrile’s electron-withdrawing effect activates adjacent positions. For example:
- Cycloaddition : Participates in [3+2] Huisgen reactions with azides under Cu(I) catalysis.
- Substitution : Reacts with Grignard reagents at the β-position. Monitor via TLC and isolate products via column chromatography.
Q. What methodologies assess the hydrolytic stability of the nitrile group under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation studies:
- Conditions : pH 2–12 buffers at 37°C.
- Analysis : LC-MS to quantify hydrolysis to the carboxamide.
- Kinetics : Plot ln(concentration) vs. time to determine rate constants.
Q. How can researchers design kinetic studies to evaluate catalytic activity in asymmetric synthesis?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) and monitor enantioselectivity:
- Reaction Monitoring : Chiral HPLC (Chiralpak AD-H column).
- Data Analysis : Calculate enantiomeric excess (ee) from peak areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
